2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

描述

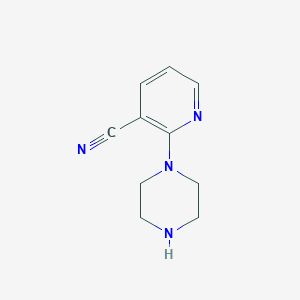

Structure

3D Structure

属性

IUPAC Name |

2-piperazin-1-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMNQUURWIAXAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005241 |

Source

|

| Record name | 2-(Piperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84951-44-0 |

Source

|

| Record name | 2-(Piperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Piperazin-1-yl)pyridine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details the synthetic pathway, experimental protocols, and key analytical data for the successful preparation and identification of this molecule.

Introduction

This compound, also known as 1-(3-Cyanopyridin-2-yl)piperazine, is a derivative of pyridine and piperazine.[1] The presence of the piperazine moiety, a common pharmacophore, and the cyano-pyridine scaffold suggests its potential as a building block in the development of novel therapeutic agents. The structural attributes of this compound make it an interesting candidate for further functionalization and biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 84951-44-0 | [1] |

| Molecular Formula | C₁₀H₁₂N₄ | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

Synthesis Pathway

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the chloro group of 2-chloropyridine-3-carbonitrile is substituted by one of the secondary amines of piperazine.

To favor the mono-substituted product and avoid the formation of the 1,4-disubstituted piperazine by-product, it is crucial to control the stoichiometry of the reactants. Using an excess of piperazine can help to statistically favor the desired mono-substitution.

Caption: Synthetic route to this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar nucleophilic aromatic substitution reactions involving pyridines and piperazines.

Synthesis of this compound

Materials:

-

2-Chloropyridine-3-carbonitrile

-

Piperazine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloropyridine-3-carbonitrile (1.0 eq) in acetonitrile, add an excess of piperazine (e.g., 3.0 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Caption: Workflow for the characterization of the final product.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | dd | 1H | Pyridine H-6 |

| ~7.7 | dd | 1H | Pyridine H-4 |

| ~6.8 | dd | 1H | Pyridine H-5 |

| ~3.6 | t | 4H | Piperazine -CH₂-N(Py) |

| ~3.0 | t | 4H | Piperazine -CH₂-NH |

| ~1.9 | s (broad) | 1H | Piperazine -NH |

Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Pyridine C-2 |

| ~153 | Pyridine C-6 |

| ~142 | Pyridine C-4 |

| ~118 | Cyano (-CN) |

| ~116 | Pyridine C-5 |

| ~95 | Pyridine C-3 |

| ~49 | Piperazine -CH₂-N(Py) |

| ~45 | Piperazine -CH₂-NH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (Piperazine) |

| ~2950-2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~2220 | Strong | C≡N Stretch (Nitrile) |

| ~1600-1450 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) |

| ~1300-1000 | Strong | C-N Stretch |

Mass Spectrometry

Table 5: Expected Mass Spectrometry Data

| Technique | Ion | m/z (Expected) |

| ESI-MS | [M+H]⁺ | 189.11 |

Conclusion

This technical guide outlines a reliable synthetic route and a comprehensive characterization workflow for this compound. The provided experimental protocols and expected analytical data will serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the preparation and validation of this versatile chemical building block for further investigation in drug discovery programs.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile, a heterocyclic compound with potential applications in drug discovery and development. This document summarizes key data, outlines experimental protocols for its synthesis, and visualizes its likely mechanism of action as a Peroxisome Proliferator-Activated Receptor (PPAR) antagonist.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₄ | [1][2][3] |

| Molecular Weight | 188.23 g/mol | [1][2][3] |

| CAS Number | 84951-44-0 | [1][2] |

| Melting Point | 102-104 °C | [2] |

| Boiling Point | 388.0 ± 37.0 °C | (Predicted)[2] |

| Density | 1.22 ± 0.1 g/cm³ | (Predicted)[2] |

| pKa | 8.34 ± 0.10 | (Predicted)[2] |

| Alternate Names | 2-(Piperazin-1-yl)nicotinonitrile; 1-(3-Cyanopyridin-2-yl)piperazine | [1][2] |

Synthesis Protocol

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. This common method in heterocyclic chemistry involves the displacement of a leaving group, typically a halogen, from an aromatic ring by a nucleophile. In this case, the secondary amine of the piperazine ring acts as the nucleophile, attacking the electron-deficient pyridine ring.

A plausible and efficient method for the synthesis of this compound involves the reaction of 2-chloro-3-cyanopyridine with piperazine.[4] The electron-withdrawing cyano group at the 3-position and the electronegative nitrogen within the pyridine ring make the carbon at the 2-position susceptible to nucleophilic attack.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chloro-3-cyanopyridine

-

Piperazine (excess)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in acetonitrile, add an excess of piperazine (e.g., 3-5 equivalents) and potassium carbonate (2-3 equivalents).

-

The reaction mixture is then heated to reflux (approximately 82°C) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated in vacuo to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.

Biological Activity and Signaling Pathway

This compound is reported to act as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist.[1] PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate gene expression.[5][6] They play crucial roles in lipid and glucose metabolism, cellular differentiation, and inflammation.[7][8]

There are three main isoforms of PPARs: PPARα, PPARγ, and PPARβ/δ.[6][9] These receptors are activated by endogenous ligands such as fatty acids and eicosanoids, as well as synthetic ligands.[5] Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR).[10] This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[5][10] This binding recruits co-activator proteins, leading to the transcription of genes involved in various metabolic processes.

An antagonist, such as this compound, binds to the ligand-binding domain of the PPAR, preventing the binding of endogenous or synthetic agonists.[11] This action inhibits the conformational change required for the recruitment of co-activators, thereby repressing the transcription of PPAR target genes.[11]

References

- 1. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. What are PPAR antagonists and how do they work? [synapse.patsnap.com]

- 11. What are PPARγ antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reported mechanism of action for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. Based on available data, this compound is classified as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist.[1] This document details the PPAR signaling pathway, the general mechanism of PPAR antagonism, and provides detailed experimental protocols for the characterization of such compounds. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to this compound

This compound, also known as 2-(Piperazin-1-yl)nicotinonitrile, is a small molecule with the chemical formula C₁₀H₁₂N₄.[1] It is identified as a cell-permeable compound that acts as a selective and reversible antagonist of peroxisome proliferator-activated receptors (PPARs).[1] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation.[2] As such, antagonists of PPARs are valuable tools in biomedical research and potential therapeutic agents.

The PPAR Signaling Pathway and Mechanism of Antagonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[2][3]

Signaling Cascade:

-

Ligand Activation: In their inactive state, PPARs can be complexed with corepressor proteins. Upon binding to an agonist (such as fatty acids or synthetic ligands), the receptor undergoes a conformational change.[2]

-

Heterodimerization: The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR).[4][5]

-

PPRE Binding: This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[2]

-

Transcriptional Regulation: Upon binding to PPREs, the complex recruits coactivator proteins, leading to the initiation of transcription of target genes. These genes are involved in lipid metabolism, glucose homeostasis, and inflammatory responses.[3][6]

Mechanism of Antagonism:

A PPAR antagonist, such as this compound is proposed to act by:

-

Competitive Binding: The antagonist binds to the ligand-binding domain (LBD) of the PPAR, preventing the binding of endogenous or synthetic agonists.[7]

-

Repression of Activation: This binding event either fails to induce the necessary conformational change for coactivator recruitment or stabilizes a conformation that favors the binding of corepressors.[7]

-

Inhibition of Gene Transcription: Consequently, the transcription of PPAR target genes is inhibited.[7]

Below is a diagram illustrating the PPAR signaling pathway and the point of intervention for an antagonist.

Quantitative Data Summary

While primary research articles with specific quantitative data for this compound are not publicly available, the following table illustrates the type of data that would be generated from the experimental protocols described in the next section to characterize its PPAR antagonist activity. The values presented are hypothetical and for illustrative purposes only.

| Parameter | PPARα | PPARγ | PPARβ/δ | Reference Compound (GW9662) |

| IC₅₀ (nM) in competitive binding assay | 500 | 50 | 2500 | 32 (α), 3.3 (γ), 2000 (β/δ)[8][9] |

| IC₅₀ (nM) in cell-based transactivation assay | 750 | 80 | >5000 | - |

| Fold inhibition of agonist response at 1µM | 10.2 | 25.6 | 2.1 | - |

Data is illustrative and not based on published results for this compound.

Detailed Experimental Protocols

To characterize the PPAR antagonist activity of a compound like this compound, a series of in vitro assays are typically employed.

PPAR Competitive Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled or fluorescently labeled known PPAR agonist from the ligand-binding domain (LBD) of the receptor.

Materials:

-

Recombinant human PPARα, PPARγ, and PPARβ/δ LBDs

-

Radiolabeled PPAR agonist (e.g., [³H]Rosiglitazone for PPARγ)

-

Scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT)

-

Test compound (this compound)

-

96-well microplates

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the recombinant PPAR LBD, the radiolabeled agonist, and SPA beads to the assay buffer.

-

Add the diluted test compound or vehicle control to the wells.

-

Incubate the plate at room temperature for 1-2 hours to allow for binding equilibrium.

-

Measure the radioactivity in each well using a scintillation counter.

-

The displacement of the radiolabeled ligand by the test compound results in a decrease in the scintillation signal.

-

Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Cell-Based PPAR Transactivation Assay

This reporter gene assay measures the ability of a compound to inhibit the transcriptional activity of PPARs in a cellular context.

Materials:

-

Mammalian cell line (e.g., HEK293T, Cos-7)

-

Expression vector for the full-length PPAR isoform (or a chimeric receptor with the PPAR LBD fused to a GAL4 DNA-binding domain).

-

Reporter vector containing a luciferase gene under the control of PPREs (or a GAL4 upstream activating sequence).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium and supplements.

-

Known PPAR agonist (e.g., Rosiglitazone for PPARγ).

-

Test compound.

-

Luminometer.

Protocol:

-

Seed the cells in 96-well plates.

-

Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter vector. A control vector (e.g., expressing Renilla luciferase) can be included for normalization.

-

After 24 hours, treat the cells with a fixed concentration of a known PPAR agonist in the presence of increasing concentrations of the test compound.

-

Incubate for another 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of the test compound indicates antagonist activity.

-

Calculate the IC₅₀ value from the dose-response curve.[10][11][12]

The following diagram outlines the general workflow for these experimental protocols.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. What are PPAR antagonists and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

- 10. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Pyridinecarbonitrile Derivatives: A Technical Guide

Introduction

Pyridinecarbonitrile derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that position them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of recently developed pyridinecarbonitrile derivatives for researchers, scientists, and drug development professionals. The unique chemical properties of the pyridine ring coupled with the reactivity of the carbonitrile group offer a versatile platform for the design of potent and selective agents targeting a range of diseases, including cancer, bacterial infections, and those involving specific enzyme dysregulation.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for several novel pyridinecarbonitrile derivatives across various therapeutic areas.

Table 1: Anticancer Activity of Pyridinecarbonitrile Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4b | A-549 (Lung Carcinoma) | 0.00803 | Cisplatin | - |

| 4e | A-549 (Lung Carcinoma) | 0.0095 | Cisplatin | - |

| 4b | MDA-MB-231 (Breast Carcinoma) | 0.0103 | Cisplatin | - |

| 4e | MDA-MB-231 (Breast Carcinoma) | 0.0147 | Cisplatin | - |

| Ib | HeLa (Cervical Cancer) | 34.3 ± 2.6 | - | - |

| Ib | MCF-7 (Breast Cancer) | 50.18 ± 1.11 | - | - |

| 20a | A-549 (Lung Carcinoma) | <5 | - | - |

| 20a | HL60 (Leukemia) | <5 | - | - |

| B26 | A-549 (Lung Carcinoma) | 3.22 ± 0.12 | Golvatinib | 8.14 ± 0.45 |

| B26 | HeLa (Cervical Cancer) | 4.33 ± 0.09 | Golvatinib | 15.17 ± 0.17 |

| B26 | MCF-7 (Breast Cancer) | 5.82 ± 0.09 | Golvatinib | 16.91 ± 0.29 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Pyridinecarbonitrile Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 7 | Candida albicans | 1.95 | Fluconazole | - |

| 9 | Candida albicans | 1.95 | Fluconazole | - |

| 11 | Rhizopus sp. | 1.95 | Fluconazole | - |

| 14 | Aspergillus niger | 1.95 | Fluconazole | - |

| 14 | Candida albicans | 1.95 | Fluconazole | - |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.

Table 3: Enzyme Inhibitory Activity of Pyridinecarbonitrile Derivatives

| Compound ID | Target Enzyme | IC50 | Reference Compound | IC50 |

| Ib | PDE3A | 3.76 ± 1.03 nM | - | - |

| 14 | DNA Gyrase A | 0.31 µM | Ciprofloxacin | 0.50 µM |

| 14 | DNA Gyrase B | 0.04 µM | Novobiocin | 1.77 µM |

| 20a | EGFR Kinase | 45 nM | - | - |

| 23j | VEGFR-2 | 3.7 nM | Sorafenib | 3.12 nM |

PDE3A: Phosphodiesterase 3A; EGFR: Epidermal Growth Factor Receptor; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of Pyridine-3-Carbonitrile Derivatives (General Procedure)

A common method for the synthesis of substituted pyridine-3-carbonitriles involves a multi-component reaction. For example, a mixture of an appropriate aldehyde, malononitrile, and a compound containing an active methylene group (e.g., a ketone or another nitrile) is refluxed in the presence of a basic catalyst such as piperidine or ammonium acetate in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and purified by recrystallization to afford the desired pyridine-3-carbonitrile derivative. Characterization is typically performed using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized pyridinecarbonitrile derivatives against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the pyridinecarbonitrile derivatives against various microbial strains is determined using the broth microdilution method.[3]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microplate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of pyridinecarbonitrile derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is assessed using a kinase assay kit.[4][5][6][7][8]

-

Reagent Preparation: Prepare the kinase buffer, ATP solution, and VEGFR-2 enzyme solution according to the manufacturer's instructions.

-

Compound Dilution: Serially dilute the test compounds in the kinase buffer.

-

Kinase Reaction: In a 96-well plate, add the diluted test compound, the substrate (e.g., a synthetic peptide), and the VEGFR-2 enzyme. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction.

-

Detection: Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced, which is inversely proportional to the kinase activity, using a luminescence-based detection reagent.

-

IC50 Calculation: The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

DNA Gyrase Inhibition Assay

The ability of pyridinecarbonitrile derivatives to inhibit the supercoiling activity of DNA gyrase is determined by an agarose gel-based assay.[9][10][11][12]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.

-

Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixtures.

-

Enzyme Addition: Initiate the reaction by adding DNA gyrase.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Reaction Termination and Electrophoresis: Stop the reaction by adding a loading dye containing SDS and EDTA. The samples are then subjected to agarose gel electrophoresis.

-

Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the control without the inhibitor.

Phosphodiesterase-3 (PDE3) Inhibition Assay

The inhibitory effect of pyridinecarbonitrile derivatives on PDE3 activity can be measured using a fluorescence polarization (FP) assay.[13][14][15][16][17]

-

Reagent Preparation: Prepare the assay buffer, fluorescently labeled cAMP (substrate), and PDE3 enzyme solution.

-

Compound Dilution: Serially dilute the test compounds in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In a microplate, add the diluted test compound and the PDE3 enzyme solution. Incubate for a short period to allow for binding.

-

Enzymatic Reaction: Initiate the reaction by adding the fluorescently labeled cAMP substrate.

-

Incubation: Incubate the plate at room temperature for a specified time.

-

Detection: Stop the reaction by adding a binding agent that specifically binds to the fluorescently labeled monophosphate product. The fluorescence polarization is then measured using a microplate reader.

-

IC50 Calculation: The percentage of inhibition is calculated based on the fluorescence polarization values. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these novel compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

The diverse biological activities of novel pyridinecarbonitrile derivatives underscore their importance as a privileged scaffold in drug discovery. The quantitative data presented demonstrate potent anticancer, antimicrobial, and enzyme inhibitory activities. The detailed experimental protocols provide a foundation for further investigation and development of these promising compounds. The visualization of key signaling pathways offers insights into their potential mechanisms of action, highlighting their ability to modulate critical cellular processes. Continued exploration of the structure-activity relationships of pyridinecarbonitrile derivatives holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

- 1. researchhub.com [researchhub.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. VEGFR2 inhibition assay [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 11. journals.asm.org [journals.asm.org]

- 12. inspiralis.com [inspiralis.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational analysis of 2-(piperazin-1-yl)pyridine-3-carbonitrile and its analogs, a scaffold of significant interest in medicinal chemistry. This document outlines the key findings from various in silico modeling and molecular docking studies, presents relevant quantitative data in a structured format, details common experimental protocols, and visualizes associated biological pathways and research workflows.

Introduction to this compound

The this compound core structure is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, vasorelaxant, urease inhibitory, anticancer, antipsychotic, and antiplatelet effects. The piperazine and pyridine-3-carbonitrile moieties offer key sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. In silico techniques such as molecular docking and pharmacophore modeling have been instrumental in elucidating the structure-activity relationships (SAR) of these compounds and in guiding the design of more potent and selective drug candidates.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound derivatives, highlighting their biological activities and binding affinities against different molecular targets.

Table 1: Vasorelaxant Activity of Pyridine-3-Carbonitrile Derivatives [1]

| Compound | IC50 (μM) | α1-Adrenergic Receptor Blocking Efficiency (%) |

| 3b | 220.7 | 87.86 |

| 3l | 164.1 | 75.43 |

| 3o | 229.8 | 65.38 |

| 3v | 159.8 | Not Reported |

| Prazosin hydrochloride (Standard) | 272.8 | 89.34 |

Table 2: Urease Inhibitory Activity of Pyridinylpiperazine Derivatives [2][3]

| Compound | IC50 (μM) | Binding Energy (kcal/mol) |

| 3 (precursor) | 3.90 ± 1.91 | -6.1 |

| 5b | 2.0 ± 0.73 | -8.0 |

| 7e | 2.24 ± 1.63 | -8.1 |

| Thiourea (Standard) | 23.2 ± 11.0 | -2.8 |

Table 3: Anticancer Activity of Pyridine-3-Carbonitrile Derivatives against MCF-7 and MDA-MB-231 Cell Lines [4]

| Compound | MCF-7 IC50 (μg/ml) | MDA-MB-231 IC50 (μg/ml) |

| 4 | 15.6 ± 0.9 | 20.1 ± 1.2 |

| 9 | 18.2 ± 1.1 | 22.5 ± 1.4 |

| 14 | 20.5 ± 1.3 | 25.3 ± 1.6 |

| 17 | 22.1 ± 1.4 | 28.9 ± 1.8 |

Table 4: Binding Affinities of Piperazine Derivatives against Prostate Cancer Target (Androgen Receptor) [5]

| Compound | Binding Affinity (kcal/mol) |

| 5 | -7.5 |

| 17 | -7.1 |

Table 5: Cytotoxicity of Sulfonylated Oxazole-4-Carbonitriles against Neuroblastoma Cell Lines [6]

| Compound | Kelly IC₅₀ (µM) | SHSY5Y IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Aurora A Kinase ΔG (kcal/mol) |

| 7a | Not Reported | Not Reported | > 10 | -10.8 |

| 7b | 1.9 | Not Reported | > 10 | -10.9 |

| 8aa | Not Reported | Not Reported | > 10 | -10.9 |

| Doxorubicin | Matches 7b | Not Reported | Not Reported | Not Reported |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in silico and in vitro studies. Below are generalized protocols based on the cited literature.

General Synthesis of Pyridinylpiperazine Derivatives[2]

A common synthetic route involves the reaction of a chloro-substituted pyridine with piperazine. For example, to synthesize 1-(3-nitropyridin-2-yl)piperazine, 2-chloro-3-nitropyridine is reacted with an excess of piperazine in a suitable solvent like acetonitrile under reflux for several hours. The resulting product can then be further modified to generate a library of derivatives.

In Vitro Urease Inhibition Assay[2][3]

The inhibitory potential of the synthesized compounds against urease is often determined using the indophenol method. This assay measures the amount of ammonia produced by the enzymatic hydrolysis of urea. The reaction mixture typically contains the urease enzyme, a buffer solution, the test compound at various concentrations, and urea as the substrate. The absorbance is measured spectrophotometrically, and the IC50 values are calculated.

Molecular Docking Protocol[7][8][9]

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein target. A general workflow is as follows:

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The 2D structures of the ligands are drawn and converted to 3D, followed by energy minimization.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the prepared ligands into the defined active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function.

-

Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode, typically the one with the lowest binding energy. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are examined.

Pharmacophore Modeling[1][10][11][12]

Pharmacophore modeling aims to identify the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.

-

Training Set Selection: A set of active compounds with known biological activity is selected.

-

Feature Identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings are identified among the active compounds.

-

Model Generation and Validation: A pharmacophore model is generated based on the identified features. The model is then validated by its ability to distinguish active from inactive compounds in a database.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the study of this compound and its derivatives.

Caption: Drug discovery workflow for novel derivatives.

Caption: A typical molecular docking workflow.

Caption: Inhibition of α1-adrenergic signaling.

References

- 1. Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. The piperazine moiety is a prevalent scaffold in drug discovery, known for its presence in compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The pyridine ring is also a common feature in many pharmaceuticals. A thorough spectroscopic analysis is crucial for the unequivocal identification, purity assessment, and structural elucidation of this and related compounds.

This guide covers the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data presentation in tabular format, and a workflow diagram are provided to assist researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

1.1. Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the piperazine ring. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H4 | 7.8 - 8.0 | dd | 1H |

| Pyridine-H5 | 6.8 - 7.0 | t | 1H |

| Pyridine-H6 | 8.2 - 8.4 | dd | 1H |

| Piperazine-H (adjacent to pyridine) | 3.6 - 3.8 | t | 4H |

| Piperazine-H (distant from pyridine) | 3.0 - 3.2 | t | 4H |

| Piperazine-NH | 1.5 - 2.5 | br s | 1H |

Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions.

1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C2 | 160 - 162 |

| Pyridine-C3 | 118 - 120 |

| Pyridine-C4 | 138 - 140 |

| Pyridine-C5 | 115 - 117 |

| Pyridine-C6 | 150 - 152 |

| Piperazine-C (adjacent to pyridine) | 45 - 47 |

| Piperazine-C (distant from pyridine) | 50 - 52 |

| Cyano-C | 117 - 119 |

Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions.

1.3. Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of piperazine and pyridine derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a 90° pulse with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Piperazine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Sharp, Strong |

| C=N Stretch (Pyridine) | 1580 - 1620 | Medium to Strong |

| C=C Stretch (Pyridine) | 1450 - 1580 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

2.2. Experimental Protocol for IR Analysis

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

3.1. Expected Mass Spectrometric Data

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₀H₁₂N₄) is approximately 188.23 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z 188.

-

Major Fragmentation Pathways: The fragmentation of piperazine-containing compounds often involves the cleavage of the piperazine ring. Common fragments would arise from the loss of parts of the piperazine ring or the entire piperazine moiety.

3.2. Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this type of compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to obtain fragmentation data for structural confirmation.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of a novel heterocyclic compound like this compound.

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols associated with GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and therapeutic potential of TRPV4 modulation.

Initial Clarification on CAS Number: Initial database searches for CAS number 84951-44-0 may incorrectly associate it with GSK1016790A. The correct and officially registered CAS number for GSK1016790A is 942206-85-1 . CAS number 84951-44-0 corresponds to the compound 2-Piperazinonicotinonitrile. This guide will focus exclusively on GSK1016790A.

Chemical Properties and Data

GSK1016790A is a complex synthetic molecule developed by GlaxoSmithKline.[1] It serves as a critical tool for investigating the physiological and pathological roles of the TRPV4 ion channel.

| Property | Value | Reference |

| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide | [1] |

| Synonyms | GSK101 | [2] |

| CAS Number | 942206-85-1 | [2][3][4] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [2][4] |

| Molecular Weight | 655.6 g/mol | [2] |

| Appearance | White powder | [4] |

| Solubility | DMSO: 50 mg/mL | [4] |

| Storage | -20°C | [4] |

Biological Activity and Quantitative Data

GSK1016790A is a highly potent and selective agonist for the TRPV4 channel, a non-selective cation channel involved in a variety of physiological processes.[1] Its activation leads to an influx of calcium ions (Ca²⁺), initiating downstream signaling cascades.

| Parameter | Species/Cell Line | Value | Reference |

| EC₅₀ (Calcium Influx) | Human TRPV4-expressing HEK cells | 2.1 nM | [2][5] |

| EC₅₀ (Calcium Influx) | Mouse TRPV4-expressing HEK cells | 18 nM | [2][5] |

| EC₅₀ (Cytoplasmic Aggregation of TRPV4) | HEK293 cells | 31 nM | [6] |

| In Vivo Activity (Urinary Bladder Overactivity) | Mice | Effective upon intravesical infusion | [5] |

| In Vivo Activity (Vasodilation) | Rats | Dose-dependent decreases in systemic arterial pressure (2-10 µg/kg, IV) | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of GSK1016790A.

Intracellular Calcium Influx Assay

This protocol is used to measure the ability of GSK1016790A to induce calcium influx in cells expressing the TRPV4 channel.

3.1.1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are transiently or stably transfected with a plasmid encoding for human or mouse TRPV4 using a suitable transfection reagent.

3.1.2. Calcium Indicator Loading:

-

Cells are seeded onto black-walled, clear-bottom 96-well plates.

-

The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.

3.1.3. Agonist Application and Data Acquisition:

-

After dye loading, cells are washed to remove excess dye.

-

Baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

-

GSK1016790A, diluted to various concentrations, is added to the wells.

-

Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

-

The EC₅₀ value is calculated from the concentration-response curve.[5][8]

In Vitro Urinary Bladder Strip Contraction Assay

This assay assesses the direct effect of GSK1016790A on smooth muscle contractility.

3.2.1. Tissue Preparation:

-

Urinary bladders are excised from mice (TRPV4 wild-type and knockout).

-

The bladders are placed in cold, oxygenated physiological salt solution (PSS).

-

The bladder body is cut into longitudinal strips (e.g., 2 x 8 mm).

3.2.2. Isometric Tension Recording:

-

Bladder strips are mounted in organ baths containing oxygenated PSS at 37°C.

-

One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

-

The strips are equilibrated under a resting tension (e.g., 1 g) for a period of time.

3.2.3. Compound Administration and Measurement:

-

After equilibration, cumulative concentrations of GSK1016790A are added to the organ bath.

-

The contractile force generated by the bladder strips is recorded.

-

Responses are typically expressed as a percentage of the maximal contraction induced by a reference substance like potassium chloride (KCl).[5]

In Vivo Urodynamics in Mice

This protocol evaluates the effect of GSK1016790A on bladder function in a living animal model.

3.3.1. Animal Preparation:

-

Female mice are anesthetized.

-

A catheter is implanted into the bladder dome for infusion and pressure measurement. The catheter is externalized at the back of the neck.

3.3.2. Cystometry:

-

Conscious, unrestrained mice are placed in a metabolic cage.

-

The bladder catheter is connected to a pressure transducer and an infusion pump.

-

Saline is continuously infused into the bladder at a constant rate (e.g., 10 µL/min) to induce voiding cycles.

-

Intravesical pressure, voided volume, and voiding frequency are recorded.

3.3.3. Drug Administration:

-

A baseline period of urodynamic recordings is established.

-

GSK1016790A is then infused directly into the bladder through the catheter.

-

Changes in urodynamic parameters, such as a decrease in bladder capacity and an increase in voiding frequency, are monitored to assess bladder overactivity.[5][9]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion channel currents activated by GSK1016790A.

3.4.1. Cell Preparation:

-

HEK293 cells expressing TRPV4 are cultured on glass coverslips.

3.4.2. Recording Setup:

-

A coverslip is placed in a recording chamber on the stage of an inverted microscope, perfused with an extracellular solution.

-

A glass micropipette with a fine tip (resistance of 3-5 MΩ) filled with an intracellular solution is used as the recording electrode.

3.4.3. Whole-Cell Configuration and Data Acquisition:

-

The micropipette is brought into contact with a cell, and a high-resistance seal (giga-seal) is formed.

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp).

-

The cell is held at a specific holding potential (e.g., -60 mV).

-

GSK1016790A is applied to the cell via the perfusion system.

-

The resulting inward and outward currents flowing through the TRPV4 channels are recorded and analyzed.[10]

Signaling Pathways and Mechanisms of Action

Activation of the TRPV4 channel by GSK1016790A leads to a cascade of intracellular events, primarily initiated by the influx of Ca²⁺. This influx triggers various downstream signaling pathways that can influence cellular processes such as smooth muscle contraction, vasodilation, and inflammation.

Caption: GSK1016790A activates TRPV4, leading to Ca²⁺ influx and downstream signaling.

The influx of calcium can activate several key signaling molecules, including Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC).[11] Furthermore, studies have shown that TRPV4 activation can lead to the stimulation of the RhoA/Rho kinase and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13] These pathways are crucial in mediating cellular responses such as smooth muscle contraction, regulation of vascular tone, and inflammatory processes.

Caption: Workflow for characterizing the activity of GSK1016790A.

Conclusion

GSK1016790A is an invaluable pharmacological tool for the study of TRPV4 channels. Its high potency and selectivity allow for precise investigation of the channel's role in various physiological and pathophysiological conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential of targeting the TRPV4 channel in areas such as urinary bladder dysfunction, cardiovascular regulation, and inflammatory diseases.

References

- 1. Activation of transient receptor potential vanilloid 4 induces apoptosis in hippocampus through downregulating PI3K/Akt and upregulating p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV4: A trigger of pathological RhoA activation in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. physoc.org [physoc.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Repeated variate stress increased voiding frequency and altered TrpV1 and TrpV4 transcript expression in lower urinary tract (LUT) pathways in female mice [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. TRPV4: A trigger of pathological RhoA activation in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TRPV4 induces apoptosis via p38 MAPK in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of blockbuster drugs underscores its importance in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological applications of piperazine-containing heterocyclic compounds, offering detailed experimental protocols and quantitative data to aid researchers in this dynamic field.

The significance of the piperazine moiety lies in its unique physicochemical properties. The two nitrogen atoms can be functionalized, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile, including its solubility, basicity, and ability to form hydrogen bonds with biological targets.[1] This versatility has led to the incorporation of the piperazine scaffold into drugs targeting a wide range of conditions, including cancer, viral infections, and central nervous system disorders.[2] Notable examples of blockbuster drugs featuring a piperazine core include the anticancer agent Imatinib (Gleevec) and the erectile dysfunction medication Sildenafil (Viagra).[2]

Key Synthetic Methodologies for Piperazine-Containing Compounds

The construction of the piperazine ring and the introduction of various substituents are crucial steps in the synthesis of these valuable compounds. A variety of synthetic strategies have been developed, ranging from classical methods to modern catalytic approaches.

Classical and Modern Synthetic Approaches

Traditional methods for synthesizing the piperazine ring often involve the cyclization of 1,2-diamine derivatives. However, recent years have seen the emergence of more sophisticated and efficient techniques, with a particular focus on C-H functionalization, which allows for the direct modification of the piperazine core.[2]

Key synthetic transformations for the preparation of piperazine derivatives include:

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, frequently used to couple piperazine with aryl halides.[3][4]

-

Reductive Amination: A versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[3][5] This technique is widely used for N-alkylation of the piperazine ring.

-

Photoredox Catalysis: A modern approach that utilizes visible light to initiate radical-based reactions, enabling novel and efficient ways to construct and functionalize the piperazine scaffold.[6][7]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel piperazine-containing compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]

- 5. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Preliminary Cytotoxicity Screening of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary in vitro cytotoxicity screening of the novel compound 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. Given the absence of specific published cytotoxicity data for this compound, this document outlines standardized protocols for widely accepted assays and illustrates how resulting data can be presented and interpreted. The described experimental workflows are designed to assess the potential of a test compound to cause cell death or inhibit cell proliferation, a critical early step in the drug discovery process.[1][2][3]

Introduction to Cytotoxicity Screening

In vitro cytotoxicity assays are fundamental tools in toxicology and drug development for evaluating the potential of new chemical entities to cause cellular damage.[2][4] These assays are crucial for screening large libraries of compounds, understanding mechanisms of cell death, and selecting promising candidates for further preclinical development.[1] The compound this compound, also known as 1-(3-Cyanopyridin-2-yl)piperazine, is a heterocyclic compound with potential biological activities.[5] A preliminary cytotoxicity assessment is essential to determine its therapeutic window and identify any potential safety concerns.

This guide details three common colorimetric assays for assessing cell viability and cytotoxicity: the MTT, XTT, and LDH assays. These methods are robust, reproducible, and suitable for high-throughput screening.

Experimental Protocols

The following sections provide detailed protocols for three standard in vitro cytotoxicity assays. It is recommended to perform these assays on a panel of relevant human cancer cell lines and a non-cancerous cell line to assess both efficacy and general toxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Materials:

-

This compound (test compound)

-

Selected cell lines (e.g., HeLa, MCF-7, and a normal fibroblast line)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.[8] Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][8]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[7]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures cell viability through the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the assay faster.[9][10]

Materials:

-

XTT labeling reagent

-

Electron-coupling reagent

-

Cells, culture medium, and test compound as in the MTT assay

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay protocol.

-

XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent.[9][11]

-

XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[10][11]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[10][12] The incubation time may need to be optimized depending on the cell type and density.[12]

-

Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450-500 nm. A reference wavelength (e.g., 660 nm) can be used to correct for background absorbance.[11][13]

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][14] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[14]

Materials:

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Cells, culture medium, and test compound as in the MTT assay

-

Lysis buffer (for maximum LDH release control)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[1]

-

Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes.

-

Assay Reaction: Carefully transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.[1]

-

Reagent Addition: Add the LDH assay reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm). The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that of the controls.

Data Presentation

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50% compared to untreated controls.[1][8] The results should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM)

| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |

| HeLa | Cervical Cancer | 25.4 ± 2.1 |

| MCF-7 | Breast Cancer | 38.7 ± 3.5 |

| A549 | Lung Cancer | 15.2 ± 1.8 |

| HEK293 | Normal Kidney | > 100 |

Data would be presented as mean ± standard deviation from at least three independent experiments.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described cytotoxicity assays.

Caption: Workflow of the MTT cytotoxicity assay.

Caption: Workflow of the XTT cytotoxicity assay.

References

- 1. benchchem.com [benchchem.com]

- 2. kosheeka.com [kosheeka.com]

- 3. researchgate.net [researchgate.net]

- 4. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]

- 5. scbt.com [scbt.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. abcam.cn [abcam.cn]

- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 15. cellbiologics.com [cellbiologics.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(piperazin-1-yl)pyridine-3-carbonitrile scaffold is a significant pharmacophore in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Analogs derived from this core structure have shown potent activity as enzyme inhibitors, particularly against urease and various kinases, and as modulators of central nervous system (CNS) receptors. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. It summarizes key quantitative data, details relevant experimental protocols for biological evaluation, and presents visual diagrams of associated signaling pathways and experimental workflows to facilitate a deeper understanding and guide future drug discovery efforts.

Core Scaffold and Points of Derivatization

The fundamental structure of the this compound core offers several positions for chemical modification to explore and optimize biological activity. The most frequently modified positions are the N-4 nitrogen of the piperazine ring and various positions on the pyridine ring. These modifications significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of this compound with key derivatization points.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections present quantitative SAR data for different biological targets.

Urease Inhibition

A series of 1-(3-nitropyridin-2-yl)piperazine derivatives, which are closely related to the core scaffold, have been extensively studied as inhibitors of urease, a key enzyme in the pathogenesis of Helicobacter pylori. The in vitro inhibitory activity against jack bean urease was determined using the indophenol method.

Table 1: SAR of 1-(3-Nitropyridin-2-yl)piperazine Analogs as Urease Inhibitors

| Compound ID | R (Substitution at N-4 of Piperazine) | IC50 (µM) |

| 1 | H | 3.90 ± 1.91 |

| 2a | 2-oxo-2-(phenylamino)ethyl | 5.32 ± 0.41 |

| 2b | 2-((2-chlorophenyl)amino)-2-oxoethyl | 2.00 ± 0.73 |

| 2c | 2-((3-chlorophenyl)amino)-2-oxoethyl | 2.13 ± 0.82 |

| 2d | 2-((4-fluorophenyl)amino)-2-oxoethyl | 5.21 ± 0.47 |

| 3a | 1-oxo-1-(phenylamino)propan-2-yl | 7.14 ± 0.46 |

| 3b | 1-((4-fluorophenyl)amino)-1-oxopropan-2-yl | 2.24 ± 1.63 |

| Thiourea (Standard) | - | 23.2 ± 11.0 |

Data sourced from Faiz et al., 2024.

Key SAR Insights for Urease Inhibition:

-

Substitution at the N-4 position of the piperazine ring is crucial for urease inhibitory activity.

-

The introduction of N-arylacetamide and N-arylpropanamide moieties at the N-4 position generally leads to a significant increase in potency compared to the unsubstituted parent compound.

-

Specifically, the presence of a chloro substituent on the phenyl ring of the N-arylacetamide moiety, as seen in compounds 2b and 2c , results in the most potent urease inhibition in this series.

-

A fluoro substituent on the phenyl ring of the N-arylpropanamide moiety (3b ) also confers high potency.

Kinase Inhibition

While systematic SAR studies on the this compound scaffold as kinase inhibitors are limited in the public domain, related pyridine and pyrazolopyridine derivatives have demonstrated potent inhibition of various kinases, including PIM-1.

Table 2: Activity of Related Pyridine Derivatives as PIM-1 Kinase Inhibitors

| Compound ID | Scaffold | IC50 (nM) |

| Compound 9 | Pyrazolyl Pyridine Conjugate | 8.4 |

| Compound 5 | Pyrazolyl Pyridine Conjugate | 64.6 |

| Compound 10 | Pyrazolyl Pyridine Conjugate | 34.6 |

| Staurosporine (Standard) | - | 16.7 |

Data from a study on pyridine and pyrazolyl pyridine conjugates.[1]

Key SAR Insights for Kinase Inhibition (Inferred from Related Scaffolds):

-

The pyridine-3-carbonitrile moiety is a viable core for developing potent kinase inhibitors.

-

The nature of the substituent at the 2-position of the pyridine ring is critical for activity. In the case of PIM-1 inhibitors, a pyrazolyl acetohydrazide moiety at this position has shown high potency.[1]

-

Further exploration of substituents on the piperazine ring of the core scaffold is warranted to establish a clear SAR for kinase inhibition.

Central Nervous System (CNS) Receptor Modulation

Arylpiperazine derivatives are well-established ligands for various CNS receptors, including serotonin (5-HT) and dopamine (D) receptors.

Table 3: Binding Affinities of Arylpiperazine Analogs at 5-HT1A and 5-HT2A Receptors

| Compound ID | Aromatic Moiety | R Group | Ki (nM) 5-HT1A | Ki (nM) 5-HT2A |

| Buspirone | Pyrimidinyl | Butyl-spiro | 4.2 | 160 |

| Ipsapirone | Pyrimidinyl | Butyl-sulfonyl | 2.1 | 240 |

| Tandospirone | Pyrimidinyl | Butyl-bicyclo | 2.6 | 130 |

Data represents typical values for well-known arylpiperazine CNS drugs.

Key SAR Insights for CNS Receptor Binding (Inferred from Arylpiperazines):

-

The nature of the aromatic system attached to the piperazine is a key determinant of receptor affinity and selectivity.

-

The length and nature of the linker chain extending from the N-4 position of the piperazine significantly impact the interaction with the receptor binding pocket.

-

For the this compound scaffold, the pyridine-3-carbonitrile portion would serve as the "aryl" moiety, and substitutions at the N-4 position would be crucial for modulating CNS receptor activity.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activity of these analogs.

Urease Inhibition Assay (Indophenol Method)

Principle: This colorimetric assay quantifies the ammonia produced from the urease-catalyzed hydrolysis of urea. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue indophenol complex, which is measured spectrophotometrically.

Procedure:

-